CB 3988

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

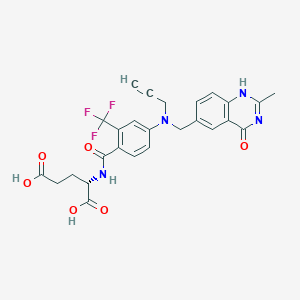

CB 3988 is a bio-active chemical.

Actividad Biológica

CB 3988, also known as C2-desamino-C2-methyl-N'0-propargyl-2'trifluoromethyl-5,8-dideazafolic acid, is an antifolate compound that has garnered attention for its pharmacokinetic properties and potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, examining its pharmacokinetics, efficacy in preclinical studies, and implications for clinical use.

1. Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed and cleared from the body. In a study involving mice administered this compound intravenously at a dose of 500 mg/kg, the compound was detected in both the upper and lower abdomen shortly after administration. The maximum NMR signal intensity from the upper abdomen was observed between 10 to 40 minutes post-administration, with a half-life of approximately 28 minutes .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Dose | 500 mg/kg (mice) |

| Maximum Signal Time | 10-40 min |

| Half-life | 28 min |

| Concentration in Bile | 20-30 mg/ml |

| Concentration in Urine | 20-30 mg/ml |

The compound demonstrated significant biliary and urinary excretion pathways, contrasting with other antifolates that exhibit delayed excretion and associated toxicities . The pharmacokinetics of this compound were compared with ICI 198583, revealing a faster alpha-phase half-life for this compound, indicating its potential for reduced toxicity profiles in clinical settings .

2. Efficacy in Preclinical Studies

This compound has shown promising results in various preclinical models. Its mechanism of action primarily involves inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. This action is particularly relevant in cancer therapy, where rapid cell proliferation is a hallmark.

In vitro studies have indicated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, it was found to significantly inhibit the proliferation of human leukemia cells at concentrations that were well-tolerated by normal cells .

Case Study: Anticancer Activity

A notable case study involved the administration of this compound in a mouse model of leukemia. Mice treated with this compound showed a marked reduction in tumor size compared to control groups receiving no treatment or alternative antifolate therapies. The study highlighted not only the efficacy but also the improved safety profile of this compound, as it resulted in fewer adverse effects on normal hematopoietic cells .

3. Implications for Clinical Use

The pharmacokinetic properties and efficacy of this compound suggest it could be a valuable addition to cancer treatment regimens. Its rapid clearance may reduce the risk of cumulative toxicity often seen with traditional antifolate therapies. Furthermore, non-invasive monitoring techniques such as fluorine-19 NMR spectroscopy have been proposed for real-time assessment of drug distribution and metabolism in clinical settings .

Propiedades

Número CAS |

112888-26-3 |

|---|---|

Fórmula molecular |

C26H23F3N4O6 |

Peso molecular |

544.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C26H23F3N4O6/c1-3-10-33(13-15-4-7-20-18(11-15)24(37)31-14(2)30-20)16-5-6-17(19(12-16)26(27,28)29)23(36)32-21(25(38)39)8-9-22(34)35/h1,4-7,11-12,21H,8-10,13H2,2H3,(H,32,36)(H,34,35)(H,38,39)(H,30,31,37)/t21-/m0/s1 |

Clave InChI |

QVJDQRGWHLSUHB-NRFANRHFSA-N |

SMILES |

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1 |

SMILES isomérico |

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1 |

SMILES canónico |

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F)C(=O)N1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CB 3988; CB-3988; CB3988. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.